molecular formula C22H20FNO B12734534 (+-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline CAS No. 96719-55-0

(+-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline

Cat. No.: B12734534
CAS No.: 96719-55-0
M. Wt: 333.4 g/mol
InChI Key: TWWCSPBEJNHFGN-UHFFFAOYSA-N
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Description

(±)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a phenyl group attached to the isoquinoline core

Preparation Methods

The synthesis of (±)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde, 2-phenylethylamine, and 4-methoxybenzaldehyde.

    Condensation Reaction: The first step involves a condensation reaction between 3-fluorobenzaldehyde and 2-phenylethylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst to form the isoquinoline core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

(±)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the specific reagents used.

Scientific Research Applications

(±)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (±)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist/antagonist of specific receptors.

Comparison with Similar Compounds

(±)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydroisoquinoline: Lacks the fluorophenyl and methoxy groups, resulting in different chemical and biological properties.

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline:

    1-(3-Fluorophenyl)-2-phenylisoquinoline: Lacks the tetrahydro and methoxy groups, affecting its chemical behavior and biological activity.

Properties

CAS No.

96719-55-0

Molecular Formula

C22H20FNO

Molecular Weight

333.4 g/mol

IUPAC Name

1-(3-fluorophenyl)-6-methoxy-2-phenyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C22H20FNO/c1-25-20-10-11-21-16(15-20)12-13-24(19-8-3-2-4-9-19)22(21)17-6-5-7-18(23)14-17/h2-11,14-15,22H,12-13H2,1H3

InChI Key

TWWCSPBEJNHFGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC(=CC=C4)F

Origin of Product

United States

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